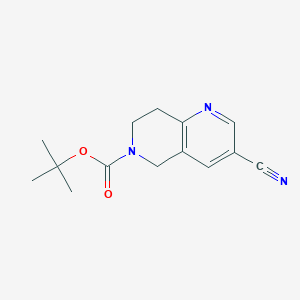
tert-butyl 3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
Descripción general
Descripción
tert-butyl 3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl 3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups present in the compound.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for Boc deprotection , oxalyl chloride for mild deprotection , and various bases and solvents depending on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Boc deprotection typically yields the free amine, which can then be further functionalized .
Aplicaciones Científicas De Investigación
tert-butyl 3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of tert-butyl 3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate involves the protection of the amine group by the Boc group. This protection allows for selective reactions to occur at other functional groups without interference from the amine. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature a Boc protecting group and are used in peptide synthesis.
tert-Butyl esters: Similar in structure, these compounds are used in various organic synthesis applications.
Uniqueness
tert-butyl 3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate is unique due to its specific structure, which combines a Boc-protected amine with a cyano group and a tetrahydro-1,6-naphthyridine core. This combination of functional groups provides versatility in synthetic applications and potential for diverse research applications.
Propiedades
Fórmula molecular |
C14H17N3O2 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
tert-butyl 3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,3)19-13(18)17-5-4-12-11(9-17)6-10(7-15)8-16-12/h6,8H,4-5,9H2,1-3H3 |
Clave InChI |
CXCSWNMHCDGZHR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details












Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
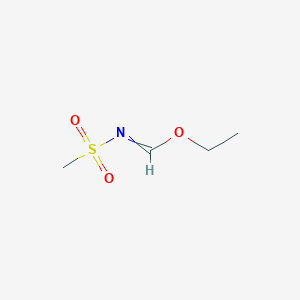




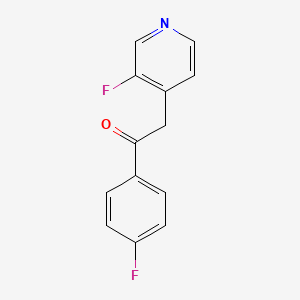
![1,3-Diethyl 2-[(2-cyanoeth-1-EN-1-YL)amino]propanedioate](/img/structure/B8656808.png)

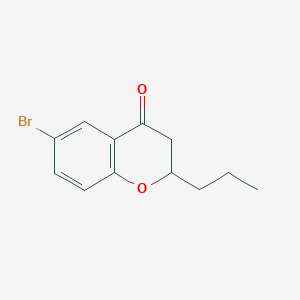
![9,10-Anthracenedione, 1,5-bis[(3-hydroxypropyl)amino]-](/img/structure/B8656818.png)
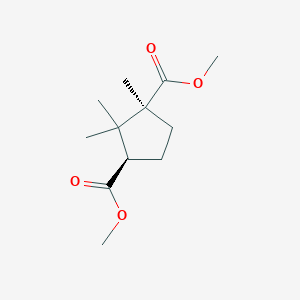
![2H-Pyran, tetrahydro-2-[(1-methyl-3-butynyl)oxy]-](/img/structure/B8656826.png)
![9-[4-(3-Pyrrolidin-1-yl-propoxy)-phenyl]-1,2,3,4-tetrahydro-acridine](/img/structure/B8656830.png)

